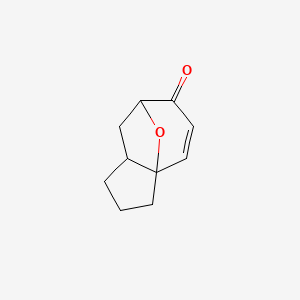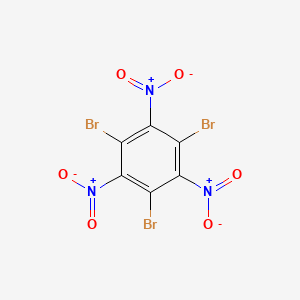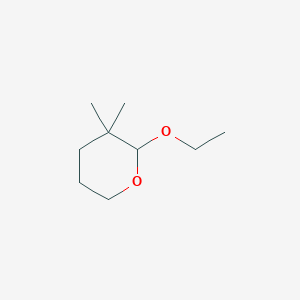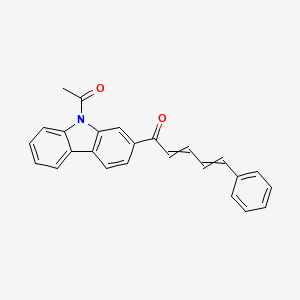
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic heterocycle, and a conjugated penta-2,4-dien-1-one system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of carbazole with acetyl chloride to introduce the acetyl group at the 9-position. This is followed by a Knoevenagel condensation reaction with benzaldehyde and malonic acid to form the penta-2,4-dien-1-one system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, various solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one involves its interaction with molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in organic electronics. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
- 1-(9-Acetyl-9H-carbazol-2-yl)-2-chloroethanone
- 1-(9-Acetyl-9H-carbazol-2-yl)-3-phenylprop-2-en-1-one
Comparison: 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one is unique due to its extended conjugated system, which enhances its electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring efficient electron transfer, such as in OLEDs and photovoltaic cells. Additionally, its structural complexity offers more opportunities for chemical modifications and functionalization.
Properties
CAS No. |
88093-05-4 |
|---|---|
Molecular Formula |
C25H19NO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(9-acetylcarbazol-2-yl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H19NO2/c1-18(27)26-23-13-7-6-12-21(23)22-16-15-20(17-24(22)26)25(28)14-8-5-11-19-9-3-2-4-10-19/h2-17H,1H3 |
InChI Key |
MJABHDBQYQSFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylsilane](/img/structure/B14405684.png)
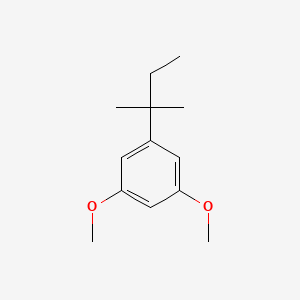
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
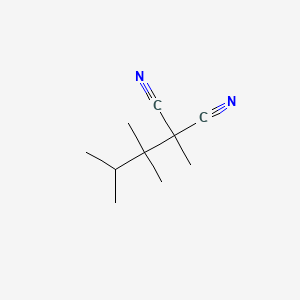
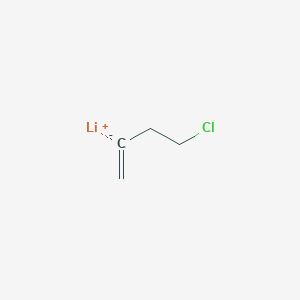
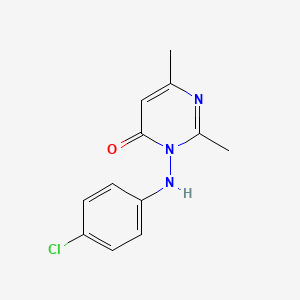
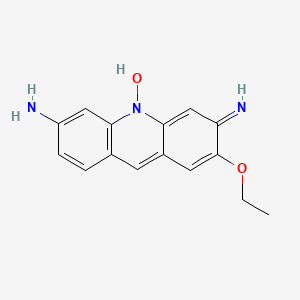
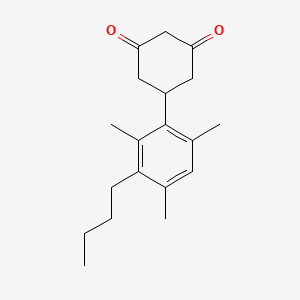
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
